2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride: is a chemical compound with the molecular formula C7H8ClF3N2O and a molecular weight of 228.6 g/mol . It is a derivative of pyridine, featuring a trifluoroethoxy group at the 2-position and an amine group at the 3-position, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the trifluoroethoxy group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group allows for various substitution reactions, including nucleophilic substitution with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the amine group facilitates its interaction with biological molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)pyridine
- 3-Aminopyridine
- 2-(2,2,2-Trifluoroethoxy)aniline
Uniqueness
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is unique due to the presence of both the trifluoroethoxy and amine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-5(11)2-1-3-12-6;/h1-3H,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRROXBRQFYYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.